Methylaminoantipyrine

Description

Propriétés

IUPAC Name |

1,5-dimethyl-4-(methylamino)-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10/h4-8,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILCEWWZTBBOFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199865 | |

| Record name | 4-(Methylamino)antipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519-98-2 | |

| Record name | Methylaminoantipyrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noramidopyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylamino)antipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-1,5-dimethyl-4-(methylamino)-2-phenyl-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORAMIDOPYRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NER31DE951 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of 4-Methylaminoantipyrine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Methylaminoantipyrine (4-MAA), the principal active metabolite of the analgesic and antipyretic drug Metamizole (Dipyrone). It covers the molecule's chemical identity, physicochemical properties, experimental protocols for its synthesis and analysis, and its pharmacological mechanism of action.

Chemical Identity and Structure

4-Methylaminoantipyrine, a pyrazolone (B3327878) derivative, is formed via non-enzymatic hydrolysis of its parent drug, Metamizole, in the gastrointestinal tract.[1] It is classified as a non-steroidal anti-inflammatory drug (NSAID) and is responsible for the primary analgesic and antipyretic effects of Metamizole.[2][3]

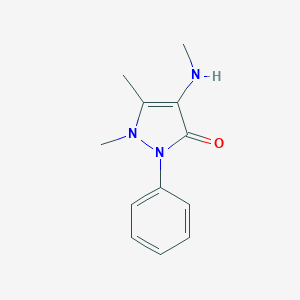

Caption: 2D Chemical Structure of 4-Methylaminoantipyrine.

Table 1: Chemical Identifiers for 4-Methylaminoantipyrine

| Identifier | Value |

|---|---|

| IUPAC Name | 1,5-dimethyl-4-(methylamino)-2-phenylpyrazol-3-one[2] |

| Synonyms | Noramidopyrine, Noraminopyrine, 4-Methylaminophenazone, MAA[2][4] |

| CAS Number | 519-98-2[2] |

| Molecular Formula | C₁₂H₁₅N₃O[2] |

| Molecular Weight | 217.27 g/mol [5] |

| PubChem CID | 10618[2] |

| SMILES | CNc1c(C)n(C)n(-c2ccccc2)c1=O[4] |

| InChI | InChI=1S/C12H15N3O/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10/h4-8,13H,1-3H3[2] |

Physicochemical Properties

4-Methylaminoantipyrine is a solid compound with established solubility in various solvents, which is critical for its formulation and analytical characterization.

Table 2: Physicochemical Data for 4-Methylaminoantipyrine

| Property | Value |

|---|---|

| Physical Form | Solid[1] |

| Solubility in Water | Soluble[1] |

| Solubility in DMSO | 50 mg/mL (230.13 mM)[5] |

| Storage (Powder) | -20°C for up to 3 years[5] |

Experimental Protocols

A modern synthetic route for 4-Methylaminoantipyrine involves the direct methylation of 4-aminoantipyrine (B1666024). This method offers high yield and purity while utilizing safer reagents compared to traditional multi-step processes.[6]

Methodology:

-

Reaction Setup: In a 100 mL three-necked flask, combine 4-aminoantipyrine (2g, 10 mmol), 1-methyl-3-butylimidazolium tetrafluoroborate (B81430) ionic liquid (15g), macroporous weakly basic styrene (B11656) anion exchange resin (0.6g), and dimethyl carbonate (1.0g, 11 mmol).[6]

-

Reaction Conditions: Heat the mixture to 170°C and maintain the reaction for 10 hours with stirring.[6]

-

Extraction: After cooling, extract the product from the reaction mixture using toluene (B28343) (3 x 30 mL).[6]

-

Purification: Concentrate the combined toluene extracts and purify the residue via column chromatography using a mixed solvent of petroleum ether and ethyl acetate (B1210297) (5:1 v/v) as the eluent.[6]

-

Yield: This protocol has a reported product yield of 88%.[6]

Caption: Workflow for the one-step synthesis of 4-Methylaminoantipyrine.

The quantification of 4-Methylaminoantipyrine in biological matrices is commonly performed using reverse-phase HPLC with UV detection.

Methodology:

-

Sample Preparation: Perform liquid-liquid extraction of the analyte from the plasma sample.

-

Chromatographic System: Utilize a standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of phosphate (B84403) buffer (pH 5.5) and methanol (B129727) (68:32 v/v).

-

Flow Rate: 1.0 - 2.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm or 265 nm.

-

Quantification: Establish a linear calibration curve in the range of 0.1-10.0 µg/mL for accurate quantification.

Table 3: Representative HPLC Parameters for 4-MAA Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (Hypersil ODS or equivalent) |

| Mobile Phase | Phosphate Buffer (pH 5.5) : Methanol (68:32) |

| Flow Rate | 1.5 mL/min |

| Injection Volume | 20-30 µL |

| Detector Wavelength | 254 nm |

| Column Temperature | 25°C |

Pharmacology and Mechanism of Action

Metamizole is a prodrug that is not detectable in body fluids after administration. It is rapidly hydrolyzed to its primary active metabolite, 4-MAA.[7][8] 4-MAA is further metabolized in the liver by cytochrome P450 enzymes (predominantly CYP1A2) into other metabolites such as 4-aminoantipyrine (4-AA) and 4-formylaminoantipyrine (B29614) (4-FAA).[8]

The analgesic effect of 4-MAA is primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9] This inhibition prevents the conversion of arachidonic acid into prostaglandins (B1171923) (like PGE₂), which are key mediators of pain, fever, and inflammation.[1] Unlike classical NSAIDs that compete with arachidonic acid at the enzyme's active site, the metabolites of Metamizole are thought to inhibit COX activity by sequestering radicals necessary to initiate the enzyme's catalytic activity.[9]

Caption: Metabolism of Metamizole and the inhibitory action of 4-MAA.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Methylaminoantipyrine | C12H15N3O | CID 10618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methylamino antipyrine | CAS#:519-98-2 | Chemsrc [chemsrc.com]

- 4. ClinPGx [clinpgx.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. CN105801487A - Preparation method of 4-methylaminoantipyrine - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Synthesis of Methylaminoantipyrine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methylaminoantipyrine, a significant pharmaceutical intermediate. The document details the primary synthesis pathways, reaction mechanisms, and experimental protocols. Quantitative data is presented in structured tables for clarity, and key processes are visualized using DOT language diagrams.

Introduction

This compound, also known as 4-methylaminoantipyrine (4-MAA), is a key active metabolite of the analgesic and antipyretic drug metamizole. Its synthesis is a crucial process in the pharmaceutical industry. The most common and industrially viable synthesis route involves a two-step process: the synthesis of the precursor 4-aminoantipyrine (B1666024) (4-AA) from antipyrine (B355649), followed by the methylation of 4-AA to yield the final product. This guide will elaborate on these two critical stages.

Synthesis of 4-Aminoantipyrine (4-AA)

The synthesis of 4-aminoantipyrine from antipyrine is a well-established industrial process that involves three main steps: nitrosation, reduction, and hydrolysis.

Reaction Pathway and Mechanism

The overall reaction scheme for the synthesis of 4-aminoantipyrine from antipyrine is as follows:

Figure 1: Overall synthesis pathway of 4-Aminoantipyrine from Antipyrine.

The process begins with the electrophilic substitution of a nitroso group at the C4 position of the pyrazolone (B3327878) ring of antipyrine. The resulting 4-nitrosoantipyrine is then reduced to an intermediate, which is subsequently hydrolyzed to yield 4-aminoantipyrine.

Experimental Protocol for the Synthesis of 4-Aminoantipyrine

The following protocol is based on established industrial methods.

Materials:

-

Antipyrine

-

50% Sulfuric acid (H₂SO₄)

-

Sodium nitrite (B80452) (NaNO₂)

-

Ammonium (B1175870) bisulfite ((NH₄)HSO₃)

-

Ammonium sulfite (B76179) ((NH₄)₂SO₃)

-

Liquid ammonia (B1221849) (NH₃)

Procedure:

-

Nitrosation:

-

A solution of antipyrine is prepared by mixing it with 50% sulfuric acid to achieve a concentration of 38%-40% antipyrine and 11%-12% sulfuric acid.

-

This solution and a sodium nitrite solution are simultaneously fed into a nitrosation reactor.

-

The reaction temperature is maintained at 45-50°C with constant stirring.

-

The completion of the reaction is monitored using iodine powder starch test paper.

-

-

Reduction:

-

The 4-nitrosoantipyrine formed in the previous step is immediately transferred to a reduction tank.

-

A reducing solution containing ammonium bisulfite and ammonium sulfite is added.

-

The pH of the reaction mixture is maintained between 5.4 and 5.8.

-

-

Hydrolysis and Neutralization:

-

After the reduction is complete, the pH is adjusted to 5.8-6.0.

-

The temperature is raised to 100°C, and the mixture is hydrolyzed for 3 hours.

-

The solution is then cooled to 80°C, and neutralized to a pH of 7.0-7.5 with liquid ammonia.

-

The mixture is allowed to stand for phase separation. The aqueous layer is removed to yield 4-aminoantipyrine oil.

-

-

Crystallization:

-

The 4-aminoantipyrine oil is transferred to a crystallization tank, stirred, and cooled to induce crystallization.

-

The resulting crystals are filtered to obtain pure 4-aminoantipyrine.

-

Quantitative Data

| Parameter | Value |

| Yield | 96% |

| Antipyrine Conc. | 38-40% in H₂SO₄ soln. |

| Nitrosation Temp. | 45-50°C |

| Reduction pH | 5.4-5.8 |

| Hydrolysis Temp. | 100°C |

| Hydrolysis Time | 3 hours |

| Neutralization pH | 7.0-7.5 |

Table 1: Quantitative data for the synthesis of 4-aminoantipyrine.

Spectroscopic Data for 4-Aminoantipyrine

-

¹H NMR: Spectral data for 4-aminoantipyrine is publicly available and can be used for structural confirmation.

-

FTIR (cm⁻¹): The FTIR spectrum of 4-aminoantipyrine shows characteristic peaks for the N-H stretching of the primary amine, C=O stretching of the pyrazolone ring, and aromatic C-H stretching.[1][2]

Synthesis of this compound (4-MAA)

The final step in the synthesis is the methylation of the primary amino group of 4-aminoantipyrine. The Eschweiler-Clarke reaction is a highly effective and widely used method for this transformation. An alternative method utilizing dimethyl carbonate has also been developed.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction provides a direct pathway for the methylation of primary amines to tertiary amines using formaldehyde (B43269) and formic acid.[3] In the case of 4-aminoantipyrine, the reaction is controlled to achieve monomethylation.

The mechanism of the Eschweiler-Clarke reaction involves a reductive amination process:

Figure 2: Mechanism of the Eschweiler-Clarke reaction for the synthesis of 4-Methylaminoantipyrine.

-

Imine Formation: The primary amine of 4-aminoantipyrine nucleophilically attacks the carbonyl carbon of formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion.[4][5]

-

Reduction: Formic acid acts as a hydride donor, transferring a hydride ion to the iminium ion, which is thereby reduced to the secondary amine, 4-methylaminoantipyrine. Carbon dioxide is released as a byproduct, driving the reaction to completion.[4][5]

The following is a general procedure that can be adapted for the methylation of 4-aminoantipyrine.

Materials:

-

4-Aminoantipyrine (4-AA)

-

Formaldehyde (37% aqueous solution)

-

Formic acid

-

Sodium hydroxide (B78521) (for workup)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

-

To a reaction flask containing 4-aminoantipyrine, add an excess of formic acid and formaldehyde.

-

Heat the reaction mixture, typically to around 80-100°C, for several hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Basify the reaction mixture with a sodium hydroxide solution to a pH of approximately 11.

-

Extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Alternative Methylation using Dimethyl Carbonate

An alternative, greener approach to the methylation of 4-aminoantipyrine involves the use of dimethyl carbonate (DMC) as a methylating agent.[6]

This method is typically carried out in an ionic liquid reaction medium under the action of a solid base.

| Parameter | Value |

| Methylating Agent | Dimethyl Carbonate (DMC) |

| Catalyst | Macroporous weakly basic anion exchange resin |

| Solvent | 1-methyl-3-butylimidazolium tetrafluoroborate |

| Temperature | 120-180°C |

| Reaction Time | 1-15 hours |

Table 2: Reaction conditions for the methylation of 4-aminoantipyrine using dimethyl carbonate.[6]

Quantitative Data

| Method | Reagents | Typical Yield |

| Eschweiler-Clarke | Formaldehyde, Formic Acid | High (often >90%)[7] |

| Dimethyl Carbonate | Dimethyl Carbonate, Solid Base | High Purity Product |

Table 3: Comparison of methylation methods for 4-aminoantipyrine.

Spectroscopic Data for 4-Methylaminoantipyrine

-

¹H and ¹³C NMR: The NMR spectra of 4-methylaminoantipyrine would show the appearance of a new methyl group signal and a shift in the signals of the pyrazolone ring protons and carbons compared to 4-aminoantipyrine. Computed NMR data is available on public databases such as PubChem.[8]

-

FTIR (cm⁻¹): The FTIR spectrum would show the presence of a secondary amine N-H stretch, in addition to the characteristic peaks of the antipyrine core.

Conclusion

The synthesis of this compound is a well-defined process with established and efficient protocols. The two-step synthesis starting from antipyrine offers high yields and purity. The Eschweiler-Clarke reaction remains a robust and widely used method for the final methylation step due to its simplicity and high efficiency. Alternative, more environmentally friendly methods using dimethyl carbonate are also emerging as viable options. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals in the field of drug development and synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN105801487A - Preparation method of 4-methylaminoantipyrine - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound | C12H15N3O | CID 10618 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Properties and Mechanism of Action of Methylaminoantipyrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylaminoantipyrine (MAA), the primary active metabolite of metamizole (B1201355) (dipyrone), is a potent non-opioid analgesic and antipyretic agent. This technical guide provides a comprehensive overview of the pharmacological properties and multifaceted mechanism of action of MAA. It delves into its complex interactions with various biological targets, including cyclooxygenase (COX) enzymes, the endocannabinoid and endogenous opioid systems, and Transient Receptor Potential Ankyrin 1 (TRPA1) channels. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for seminal studies, and provides visual representations of the relevant signaling pathways and metabolic processes to facilitate a deeper understanding of this widely used therapeutic agent.

Introduction

Metamizole, a pyrazolone (B3327878) derivative, has been in clinical use for its strong analgesic, antipyretic, and spasmolytic properties.[1] It is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its main active metabolite, 4-methylaminoantipyrine (MAA).[2] The therapeutic effects of metamizole are primarily attributed to MAA and, to a lesser extent, its other active metabolite, 4-aminoantipyrine (B1666024) (AA).[3] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), metamizole and its metabolites exhibit a unique and complex mechanism of action that is not fully elucidated but is known to involve multiple pathways, contributing to its distinct clinical profile.[4][5]

Pharmacological Properties

This compound exhibits a range of pharmacological effects, with its analgesic and antipyretic actions being the most prominent.

-

Analgesic Effect: MAA is effective against various types of pain, including postoperative pain, colic, and tumor-related pain.[6] Its analgesic potency is considered superior to that of other non-opioid analgesics.

-

Antipyretic Effect: MAA effectively reduces fever by acting on the hypothalamic thermoregulatory center.[5][7]

-

Spasmolytic Effect: Metamizole and its metabolites have been shown to possess spasmolytic properties, contributing to their efficacy in treating colic pain. This is thought to be due to the inhibited release of intracellular Ca2+ following a reduction in inositol (B14025) phosphate (B84403) synthesis.[8]

-

Anti-inflammatory Effect: The anti-inflammatory properties of MAA are considered weak compared to classical NSAIDs.[9]

Mechanism of Action

The mechanism of action of this compound is multifaceted, involving central and peripheral pathways.

Inhibition of Cyclooxygenase (COX)

MAA is known to inhibit COX enzymes, which are key in the synthesis of prostaglandins (B1171923) involved in pain and fever.[7] However, its interaction with COX isoforms is complex and differs from that of traditional NSAIDs.[5] Some studies suggest a preferential inhibition of COX-3, a variant of COX-1 found predominantly in the central nervous system, which could explain its potent central analgesic and antipyretic effects with fewer gastrointestinal side effects.[5][7] In intact cells, metamizole shows a more potent inhibition of COX-2 compared to COX-1.[10]

Modulation of the Endocannabinoid System

Evidence suggests that the analgesic effects of metamizole are partly mediated through the endocannabinoid system.[4] The active metabolites of metamizole, MAA and AA, can be conjugated with arachidonic acid in the brain to form arachidonoyl amides.[2] These novel metabolites have been shown to bind to cannabinoid receptors (CB1 and CB2) at micromolar concentrations, suggesting a potential role for the endocannabinoid system in the analgesic action of metamizole.[2][11] The antinociceptive effect of metamizole has been shown to be reduced by a CB1 receptor antagonist in the periaqueductal gray (PAG).[12]

Interaction with the Endogenous Opioid System

The opioidergic system is also implicated in the analgesic effects of metamizole.[4] Co-administration of metamizole with morphine has been shown to produce supra-additive antinociceptive effects.[8] It is suggested that metamizole may activate kappa-opioid receptors.[13]

Antagonism of TRPA1 Channels

Recent studies have identified the Transient Receptor Potential Ankyrin 1 (TRPA1) channel as a target for pyrazolone derivatives.[14] TRPA1 is a non-selective cation channel expressed in nociceptive primary sensory neurons and is involved in the perception of inflammatory and neuropathic pain.[15] Dipyrone (B125322) and its metabolites have been shown to selectively inhibit the activation of TRPA1 by reactive agonists, contributing to their analgesic effects.[14] However, other studies suggest that the active metabolites MAA and AA can activate and sensitize TRPA1 and TRPV1 channels in a redox-dependent manner.[13][16]

Quantitative Data

Table 1: Pharmacokinetic Parameters of Metamizole Metabolites

| Metabolite | Bioavailability (Oral) | Tmax (hours) | Elimination Half-life (t1/2) (hours) | Protein Binding |

| 4-Methylaminoantipyrine (MAA) | ~85%[17] | 1.2 - 2.0[17] | 2.6 - 3.5[17] | < 60%[17] |

| 4-Aminoantipyrine (AA) | - | - | 3.8 (rapid acetylators) - 5.5 (slow acetylators)[17] | < 60%[17] |

Table 2: In Vitro Inhibitory Activity of Metamizole on Cyclooxygenase (COX) Isoforms

| Enzyme Source | COX Isoform | IC50 (µg/mL) |

| Purified Enzymes | COX-1 | ~150[10] |

| COX-2 | ~150[10] | |

| Lipopolysaccharide-activated broken murine macrophages | COX-2 | ~150[10] |

| Intact bovine aortic endothelial cells (BAEC) | COX-1 | 1730 ± 150[10] |

| Human platelets | COX-1 | 486 ± 56[10] |

| Lipopolysaccharide-activated murine macrophages | COX-2 | 12 ± 1.8[10] |

| Lipopolysaccharide-activated primary human leukocytes | COX-2 | 21 ± 2.9[10] |

Experimental Protocols

Acetic Acid-Induced Writhing Test for Analgesia

This model is used to assess peripheral analgesic activity.

-

Animals: Male ICR mice (23 ± 3 g).[18]

-

Procedure:

-

Administer the test substance (e.g., this compound) or vehicle orally (PO) to groups of at least 5 mice.[18]

-

After a set pre-treatment time (e.g., 60 minutes), inject 0.5% acetic acid (20 mL/kg) intraperitoneally (IP).[18]

-

Immediately place the mouse in a transparent observation box.

-

Record the number of writhes (a characteristic stretching response) for a defined period (e.g., 5 to 10 minutes or up to 30 minutes) following the acetic acid injection.[18][19]

-

-

Data Analysis: The analgesic effect is expressed as the percentage inhibition of writhing compared to the vehicle-treated control group.

Brewer's Yeast-Induced Pyrexia Model for Antipyresis

This model is used to evaluate the antipyretic effect of a compound.

-

Animals: Wistar rats (e.g., 150 g).[20]

-

Procedure:

-

Record the basal rectal temperature of the rats.[20]

-

Induce pyrexia by subcutaneous injection of a 15% suspension of Brewer's yeast in 0.9% saline (10 ml/kg) into the back of the neck.[20]

-

After 18 hours, re-measure the rectal temperature to confirm fever development (an increase of at least 1°C).[21][22]

-

Administer the test compound or vehicle orally.[20]

-

Record rectal temperatures at regular intervals (e.g., 30, 60, 120, and 180 minutes) post-dosing.[20]

-

-

Data Analysis: The antipyretic activity is determined by the reduction in rectal temperature over time compared to the control group.

In Vitro Cannabinoid Receptor Binding Assay

This assay determines the binding affinity of a compound to cannabinoid receptors.

-

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]CP-55,940).

-

Test compound (e.g., arachidonoyl amide of MAA).

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).[23]

-

-

Procedure (Competitive Binding):

-

In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.[23]

-

Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).[23]

-

Add the membrane preparation to initiate the binding reaction.[23]

-

Incubate at 30°C for 90 minutes.[23]

-

Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.[23]

-

Measure the radioactivity on the filters using a scintillation counter.[23]

-

-

Data Analysis: Calculate the specific binding and determine the IC50 of the test compound. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

cAMP Inhibition Assay for Opioid Receptor Function

This assay measures the functional activity of compounds at Gi-coupled opioid receptors.

-

Materials:

-

HEK293 or CHO cells stably expressing the mu-opioid receptor (MOR).[9]

-

MOR agonist (e.g., DAMGO).

-

Test antagonist.

-

cAMP assay kit (e.g., HTRF-based).

-

-

Procedure:

-

Plate the cells in a 96- or 384-well plate.[9]

-

Pre-incubate the cells with serial dilutions of the test antagonist.[9]

-

Stimulate the cells with a fixed, sub-maximal concentration (e.g., EC80) of the MOR agonist in the presence of the antagonist.[9]

-

Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.[9]

-

-

Data Analysis: Plot the cAMP levels against the antagonist concentration to determine the IC50 value, representing the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.[9]

TRPA1 Calcium Imaging Assay

This assay is used to assess the effect of compounds on TRPA1 channel activity.

-

Materials:

-

Procedure:

-

Plate the TRPA1-expressing cells in a 96-well plate.[6]

-

Load the cells with the calcium-sensitive dye.[6]

-

Wash the cells to remove excess dye.[6]

-

Use a fluorescence microplate reader (e.g., FlexStation 3) to measure baseline fluorescence.[6]

-

Add the test compound and then the TRPA1 agonist.[6]

-

Continuously record the fluorescence intensity, which corresponds to changes in intracellular calcium concentration.[6]

-

-

Data Analysis: The inhibitory effect of the test compound on TRPA1 activation is determined by the reduction in the agonist-induced calcium influx.

Visualizations

References

- 1. ciencialatina.org [ciencialatina.org]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]

- 5. What is the mechanism of Metamizole Sodium? [synapse.patsnap.com]

- 6. Video: Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 [jove.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel bioactive metabolites of dipyrone (metamizol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metamizol, a non-opioid analgesic, acts via endocannabinoids in the PAG-RVM axis during inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metamizole (dipyrone) for multimodal analgesia in postoperative pain in adults | Dizner-Gołąb | Palliative Medicine in Practice [journals.viamedica.pl]

- 14. Pharmacokinetic Profile of Two Active Dipyrone Metabolites, 4-Methylaminoantipyrine (MAA) and 4-Aminoantipyrine (AA), Following Intravenous Administration in Dogs: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The use of the writhing test in mice for screening different types of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Active metabolites of dipyrone induce a redox-dependent activation of the ion channels TRPA1 and TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of the endogenous cannabinoid system in mediating the behavioral effects of dipyrone (metamizol) in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 19. ciencialatina.org [ciencialatina.org]

- 20. iosrjournals.org [iosrjournals.org]

- 21. Forsythoside A exerts antipyretic effect on yeast-induced pyrexia mice via inhibiting transient receptor potential vanilloid 1 function - PMC [pmc.ncbi.nlm.nih.gov]

- 22. thaiscience.info [thaiscience.info]

- 23. benchchem.com [benchchem.com]

- 24. Intracellular TRPA1 mediates Ca2+ release from lysosomes in dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Methylaminoantipyrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylaminoantipyrine, more commonly known as Metamizole or Dipyrone, is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic, antipyretic, and spasmolytic properties. First synthesized in 1920, it has a long and complex history, marked by widespread use in some parts of the world and withdrawal in others due to safety concerns. This technical guide provides an in-depth exploration of the discovery, historical development, mechanism of action, and key experimental data related to this compound, tailored for a scientific audience.

Discovery and Historical Development

The journey of this compound begins with the pioneering work of German chemist Ludwig Knorr. In the 1880s, while attempting to synthesize quinine (B1679958) derivatives, Knorr inadvertently created a pyrazole (B372694) derivative that, after methylation, became phenazone, also known as antipyrine (B355649).[1] This discovery laid the foundation for the development of a new class of analgesic and antipyretic drugs.

Building on Knorr's work, chemists at Hoechst AG (a precursor to Sanofi) developed a series of derivatives.[1] In 1893, Friedrich Stolz synthesized aminopyrine, a more potent derivative of antipyrine.[1] This was followed by the introduction of melubrine (sodium antipyrine aminomethanesulfonate) in 1913.[1] Finally, in 1920, Metamizole (this compound) was synthesized.[1] It is a methyl derivative of melubrine and a more soluble prodrug of aminopyrine.[1] Metamizole was first marketed in Germany in 1922 under the brand name "Novalgin".[1]

For many years, Metamizole was available over-the-counter in numerous countries and became a widely used analgesic.[2] However, in the 1970s, concerns arose regarding its association with a rare but serious adverse effect: agranulocytosis, a severe drop in white blood cell count.[3] This led to its withdrawal from the market in several countries, including the United States, the United Kingdom, and Japan.[3][4] Despite this, it remains a commonly used medication in many other parts of the world, including several European, South American, and Asian countries.[3]

Key Milestones in the Development of this compound

| Year | Event | Key Figure/Institution | Significance |

| 1883 | Synthesis of Antipyrine (Phenazone) | Ludwig Knorr | Discovery of the first pyrazolone (B3327878) analgesic and antipyretic.[5][6][7][8][9] |

| 1893 | Synthesis of Aminopyrine | Friedrich Stolz (Hoechst AG) | Development of a more potent antipyrine derivative.[1] |

| 1913 | Introduction of Melubrine | Hoechst AG | A water-soluble derivative of aminopyrine.[1] |

| 1920 | Synthesis of Metamizole (this compound) | Hoechst AG | Creation of a more soluble and potent pyrazolone derivative.[3] |

| 1922 | Market launch of Novalgin | Hoechst AG | First commercialization of Metamizole in Germany.[1] |

| 1970s | Reports of Agranulocytosis | Various | Emergence of safety concerns leading to regulatory action in some countries.[3] |

Chemical Synthesis

The synthesis of pyrazolone derivatives is rooted in the Knorr pyrazole synthesis, first described by Ludwig Knorr in 1883.[10] This reaction involves the condensation of a β-keto ester with a hydrazine (B178648) derivative.

Conceptual Synthesis Pathway

References

- 1. Incidence of Metamizole-Induced Agranulocytosis: A Systematic Review of Post-2015 Publications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. dol.inf.br [dol.inf.br]

- 6. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 7. ciencialatina.org [ciencialatina.org]

- 8. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]

- 9. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 10. Pharmacokinetics of metamizol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Methylaminoantipyrine (Metamizole Metabolite) Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylaminoantipyrine (MAA), the principal active metabolite of the prodrug metamizole (B1201355) (also known as dipyrone), is a non-opioid analgesic and antipyretic agent.[1] Despite its long history of clinical use in many parts of the world for the management of moderate to severe pain, its precise mechanisms of action and complete safety profile remain subjects of ongoing research and debate.[2][3] This technical guide provides a comprehensive literature review of the research on this compound, with a focus on its core pharmacology, experimental evaluation, and clinical efficacy. It is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals.

Pharmacology and Mechanism of Action

Metamizole is rapidly hydrolyzed non-enzymatically in the gastrointestinal tract to its primary active metabolite, 4-methylaminoantipyrine (MAA).[1][4] MAA is further metabolized in the liver to another active metabolite, 4-aminoantipyrine (B1666024) (AA), and subsequently to inactive metabolites.[1][5] The analgesic and antipyretic effects of metamizole are primarily attributed to MAA and AA.[5]

The mechanism of action of MAA is multifaceted and not yet fully elucidated. It is understood to involve several pathways:

-

Cyclooxygenase (COX) Inhibition: MAA is an inhibitor of COX enzymes, which are responsible for prostaglandin (B15479496) synthesis.[6] Prostaglandins are key mediators of pain, inflammation, and fever.[6] While it inhibits both COX-1 and COX-2, some evidence suggests a degree of selectivity for the COX-3 variant, which is predominantly found in the central nervous system (CNS).[4][6] This central action may explain its potent analgesic and antipyretic effects with weaker peripheral anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4]

-

Endocannabinoid System Modulation: Research indicates that the analgesic effects of metamizole are mediated, in part, through the endocannabinoid system.[6][7] Specifically, the antinociceptive action in the periaqueductal grey (PAG) and rostral ventromedial medulla (RVM) involves the activation of cannabinoid receptor type 1 (CB1).[6] Antagonists of the CB1 receptor have been shown to reduce the analgesic effect of metamizole.[6]

-

Opioidergic System Interaction: There is evidence to suggest an interaction with the endogenous opioid system.[6] Some studies propose that metamizole may stimulate the release of endogenous opioids.[8] The anti-hyperalgesic effect of 4-MAA has been linked to the activation of κ-opioid receptors.[5]

Data Presentation

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Metamizole/Methylaminoantipyrine

| Enzyme | Cell/Tissue Source | IC50 (µg/mL) | Reference |

| COX-1 | Purified | ~150 | [9] |

| COX-2 | Purified | ~150 | [9] |

| COX-1 | Intact Bovine Aortic Endothelial Cells | 1730 ± 150 | [9] |

| COX-1 | Human Platelets | 486 ± 56 | [9] |

| COX-2 | LPS-activated Murine Macrophages | 12 ± 1.8 | [9] |

| COX-2 | LPS-activated Primary Human Leukocytes | 21 ± 2.9 | [9] |

Table 2: Comparative Analgesic Efficacy of Metamizole in Postoperative Pain

| Comparison | Study Design | Pain Model | Key Findings | Reference |

| Metamizole (1g & 2g) vs. Diclofenac (75mg) | Double-blind, double-dummy RCT | Postoperative pain | 2g Metamizole IM showed superior analgesia from 60 min to 6h compared to 1g Metamizole and 75mg Diclofenac. 2g IV had a faster onset (10-20 min). | [5] |

| Metamizole vs. Paracetamol | Prospective, double-blinded, randomized study | Postoperative pain after total hip arthroplasty | Mean pain AUC was 17.9 for metamizole and 30.6 for paracetamol in the first 24h, with metamizole showing better pain control. | [10] |

| Metamizole vs. Ibuprofen (B1674241) vs. Paracetamol | Double-blind, randomized controlled trial | Postoperative pain | Non-inferiority found between the three drugs. | [5] |

| Metamizole (1g) + Ibuprofen (400mg) vs. Monotherapy | Randomized, placebo-controlled, cross-over study | Post-third molar extraction | Combination therapy showed lower mean pain scores over 12 hours than ibuprofen alone (2.4±1.3 vs 3.8±1.6; P=0.005). | [11] |

| Metamizole (2g) vs. Morphine (10mg) | Double-blind, randomized parallel clinical trial | Cancer pain | Comparable pain relief (VAS scores), with better tolerance and fewer side effects for metamizole. Morphine had a faster onset of action. | [10] |

| Metamizole vs. Paracetamol vs. Lornoxicam | Prospective, placebo-controlled, randomized, double-blind trial | Post-lumbar disc surgery | Pain scores were significantly lower with metamizole compared to lornoxicam. | [5] |

Table 3: Toxicological Data for Metamizole

| Adverse Effect | Incidence Rate | Study Type/Population | Reference |

| Agranulocytosis | 0.96 cases per million inhabitants per year | Berlin Case-Control Surveillance Study (2000-2010) | [2][12] |

| Agranulocytosis | 0.46–1.63 per million person-days of use | Retrospective analysis in Switzerland | [2] |

| Agranulocytosis | ROR: 41.7 (95% CI 38.24–45.52) compared to NSAIDs | Pharmacovigilance analysis (2003-2024) | [12][13] |

| Any Adverse Event | No significant difference compared to placebo, paracetamol, and NSAIDs. Fewer AEs compared to opioids (RR = 0.79). | Systematic review and meta-analysis of 79 RCTs (short-term use) | [11][14][15][16] |

| Hepatotoxicity | Dose-dependent decrease in cell viability of LX-2 liver cells. | In vitro study | [17] |

| Acute Oral LD50 | |||

| 4-Methylaminoantipyrine | Data not available | ||

| Related Compound: Atrazine | 1750 mg/kg (mouse), 3000 mg/kg (rat) | Toxicology report | [18] |

| Generic Substance | >500 to <2,000 mg/kg (rat) | Safety Data Sheet | [6] |

Note: Specific LD50 values for 4-Methylaminoantipyrine were not found in the reviewed literature. The provided values for related or generic substances are for contextual purposes only.

Experimental Protocols

In Vivo Assessment of Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This protocol is a widely used method for screening peripherally acting analgesics.[5][12]

1.1. Animals:

-

Species: Mus musculus (Swiss albino mice)

-

Weight: 20-30 grams

-

Sex: Male

-

Housing: Standard laboratory conditions with ad libitum access to food and water. Animals should be acclimatized for at least one week before the experiment.

1.2. Materials:

-

Acetic acid solution (0.6% or 0.7% v/v in distilled water)

-

Test compound (this compound) dissolved in a suitable vehicle (e.g., normal saline or 0.25% Na-CMC)

-

Reference drug (e.g., Indomethacin, 10 mg/kg)

-

Vehicle control

-

Syringes and needles for intraperitoneal (i.p.) and oral (p.o.) administration

-

Observation chambers

1.3. Procedure:

-

Grouping: Randomly divide the mice into groups (n=8 per group):

-

Group 1: Normal Control (Vehicle)

-

Group 2: Reference Drug (Indomethacin)

-

Group 3-X: Test Compound at various doses

-

-

Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) 30 minutes before the induction of writhing.

-

Induction of Writhing: Inject 0.1 mL/10g body weight of the acetic acid solution intraperitoneally (i.p.) to each mouse.

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions, stretching of the abdomen with simultaneous stretching of at least one hind limb) for a period of 10-20 minutes.

-

Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity can be calculated using the following formula: % Analgesia = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100 Statistical analysis can be performed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the test groups with the control group. A p-value < 0.05 is typically considered statistically significant.

In Vitro Assessment of Hepatotoxicity: MTT Assay on HepG2 Cells

This protocol details the steps for determining the cytotoxicity of a compound on a human liver cell line.[4]

2.1. Materials and Reagents:

-

HepG2 cells (human hepatoma cell line)

-

Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS solution)

-

Sterile 96-well flat-bottom cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (absorbance at 570 nm)

2.2. Procedure:

-

Cell Seeding:

-

Culture HepG2 cells to 80-90% confluency.

-

Harvest the cells using trypsin-EDTA and resuspend them in fresh culture medium.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5% for DMSO).

-

Include vehicle control wells (cells treated with the solvent equivalent) and blank controls (medium only).

-

After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10-20 µL of the MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, protected from light. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the average absorbance of the blank control wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

Plot the % Cell Viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that reduces cell viability by 50%).

-

Signaling Pathways and Experimental Workflows

Cyclooxygenase (COX) Inhibition Pathway

Endocannabinoid System Modulation

Opioidergic System Interaction

Experimental Workflow: In Vivo Analgesia Assessment

Experimental Workflow: In Vitro Hepatotoxicity Assay

Conclusion

This compound, the active metabolite of metamizole, is a potent non-opioid analgesic with a complex mechanism of action that extends beyond simple COX inhibition to include modulation of the endocannabinoid and opioidergic systems. Clinical data support its efficacy in the management of postoperative pain, often comparable or superior to other non-opioid analgesics. While effective, its use is associated with a rare but serious risk of agranulocytosis, a factor that has limited its availability in some countries. The provided experimental protocols offer standardized methods for the preclinical evaluation of its analgesic and toxicological properties. Further research is warranted to fully elucidate the intricate signaling pathways involved in its therapeutic effects and to better define its risk-benefit profile in various clinical settings. This comprehensive review serves as a foundational resource for scientists and clinicians working to advance the understanding and application of this important analgesic agent.

References

- 1. The CB1 Cannabinoid Receptor Can Sequester G-Proteins, Making Them Unavailable to Couple to Other Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Opioid receptors; mu/kappa/delta modulators and how do they work? [synapse.patsnap.com]

- 3. Cannabinoid CB1 receptor-interacting proteins: novel targets for central nervous system drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. assets.greenbook.net [assets.greenbook.net]

- 6. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Opioid Receptors: Definition, Types, Functions, and Examples [healthline.com]

- 9. Postoperative Pain Management with Metamizole after Orthopedic Surgery: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Cannabinoid CB1 and CB2 Receptor-Mediated Arrestin Translocation: Species, Subtype, and Agonist-Dependence [frontiersin.org]

- 12. Metamizole (dipyrone) for multimodal analgesia in postoperative pain in adults | Dizner-Gołąb | Palliative Medicine in Practice [journals.viamedica.pl]

- 13. Visual Analog Pain Scores Reported to a Nurse and a Physician in a Postoperative Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metamizole-Associated Adverse Events: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. osti.gov [osti.gov]

- 16. molnova.com [molnova.com]

- 17. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methylaminoantipyrine: Chemical Identity, Pharmacology, and Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methylaminoantipyrine (also known as Noramidopyrine), a primary active metabolite of the non-steroidal anti-inflammatory drug (NSAID) metamizole (B1201355). This document collates critical chemical identification data, delves into its mechanism of action as a cyclooxygenase (COX) inhibitor, outlines its metabolic pathway, and provides detailed experimental protocols for its analysis and functional characterization. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Chemical Identification

This compound is a pyrazolone (B3327878) derivative. It exists in its base form and as a hydrochloride salt, each with distinct chemical identifiers.

Table 1: Chemical Identifiers for this compound[1][2][3][4]

| Identifier | This compound | This compound Hydrochloride |

| CAS Number | 519-98-2 | 856307-27-2[1][2] |

| Synonyms | Noramidopyrine, 4-Methylaminoantipyrine, 4-Methylaminophenazone, Noraminopyrine | Metamizole Impurity C |

| Molecular Formula | C₁₂H₁₅N₃O | C₁₂H₁₅N₃O · HCl |

| Molecular Weight | 217.27 g/mol | 253.7 g/mol |

| IUPAC Name | 1,5-dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | 1,2-dihydro-1,5-dimethyl-4-(methylamino)-2-phenyl-3H-pyrazol-3-one, monohydrochloride |

| InChI | InChI=1S/C12H15N3O/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10/h4-8,13H,1-3H3 | InChI=1S/C12H15N3O.ClH/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10;/h4-8,13H,1-3H3;1H |

| InChIKey | JILCEWWZTBBOFS-UHFFFAOYSA-N | NNONRTWOIVTAHL-UHFFFAOYSA-N |

| SMILES | CNC1=C(C)N(C)N(C1=O)C2=CC=CC=C2 | O=C1N(C2=CC=CC=C2)N(C)C(C)=C1NC.Cl |

| European Community (EC) Number | 208-281-3 | Not available |

| UNII | NER31DE951 | Not available |

Pharmacology and Mechanism of Action

This compound is the principal active metabolite of metamizole (dipyrone), formed through non-enzymatic hydrolysis in the gastrointestinal tract.[1] Its analgesic, antipyretic, and weak anti-inflammatory effects are primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins (B1171923).[3]

Metabolic Pathway of Metamizole

Metamizole is a prodrug that is rapidly converted to this compound (MAA). MAA is further metabolized in the liver to other metabolites, including 4-aminoantipyrine (B1666024) (AA), which also possesses some pharmacological activity.

Inhibition of Cyclooxygenase (COX)

This compound inhibits both COX-1 and COX-2 isoforms, which are responsible for the conversion of arachidonic acid to prostaglandins. This inhibition is central to its therapeutic effects. The diagram below illustrates the simplified signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Quantification of this compound in Plasma by LC-MS/MS

This protocol describes a method for the quantitative analysis of this compound in biological matrices such as plasma, which is crucial for pharmacokinetic studies.[4][5][2]

3.1.1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS), e.g., 4-isopropylantipyrine or MAA-d3

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid

-

Water (HPLC grade)

-

Human plasma (or other relevant biological matrix)

3.1.2. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma into a microcentrifuge tube.

-

Add a known concentration of the internal standard.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

3.1.3. LC-MS/MS Conditions

-

LC Column: A suitable C18 or HILIC column (e.g., YMC-Pack SIL, 100 x 2.0 mm, 5 µm).[2]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions:

3.1.4. Data Analysis

-

Construct a calibration curve using standards of known concentrations.

-

Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

In Vitro COX Inhibition Assay

This assay determines the inhibitory activity of this compound on COX-1 and COX-2 enzymes.

3.2.1. Experimental Workflow

3.2.2. Detailed Protocol

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reconstitute purified COX-1 (ovine) and COX-2 (human recombinant) enzymes.

-

Prepare solutions of hematin (B1673048) (cofactor) and the test compound (this compound) at various concentrations.

-

-

Enzyme Reaction:

-

In a microplate, add the reaction buffer, hematin, and the COX enzyme.

-

Add the test compound or vehicle control and pre-incubate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding arachidonic acid (substrate).

-

Incubate for a defined period (e.g., 2-10 minutes) at 37°C.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a stop solution (e.g., 2 M HCl).

-

Add an internal standard (e.g., d4-PGE2).

-

Extract the prostaglandins using a suitable organic solvent (e.g., hexane/ethyl acetate).

-

Evaporate the solvent and reconstitute the sample.

-

Analyze the concentration of the resulting prostaglandin (B15479496) (e.g., PGE2) using LC-MS/MS or a specific ELISA kit.

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

-

Prostaglandin E2 (PGE2) Synthesis Inhibition Assay in RAW 264.7 Cells

This cell-based assay evaluates the ability of this compound to inhibit the production of PGE2 in a cellular context, typically in response to an inflammatory stimulus.[6][7]

3.3.1. Cell Culture and Treatment

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in 24-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production.

-

Incubate for a specified period (e.g., 8-24 hours).

3.3.2. PGE2 Measurement

-

Collect the cell culture supernatant.

-

Centrifuge to remove any cellular debris.

-

Measure the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.

3.3.3. Data Analysis

-

Calculate the percentage of PGE2 synthesis inhibition at each concentration of the test compound relative to the LPS-stimulated control.

-

Determine the IC50 value for the inhibition of PGE2 synthesis.

Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study in rats to determine parameters such as absorption, distribution, metabolism, and excretion of this compound.[8][9]

3.4.1. Animal Dosing and Sampling

-

Acclimate male Wistar or Sprague-Dawley rats for at least one week.

-

Fast the animals overnight before dosing.

-

Administer this compound via the desired route (e.g., oral gavage or intravenous injection).

-

Collect blood samples from the tail vein or via a cannula at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes).

-

Process the blood samples to obtain plasma and store at -80°C until analysis.

3.4.2. Sample Analysis

-

Analyze the plasma concentrations of this compound using the validated LC-MS/MS method described in section 3.1.

3.4.3. Pharmacokinetic Parameter Calculation

-

Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Conclusion

This technical guide has provided a detailed summary of the chemical identifiers, pharmacological properties, and analytical methodologies for this compound. The information and protocols presented herein are intended to facilitate further research and development involving this important active metabolite. The structured data and detailed experimental procedures offer a solid foundation for scientists working in pharmacology, drug metabolism, and analytical chemistry.

References

- 1. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma. | Semantic Scholar [semanticscholar.org]

- 2. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DSpace [dr.lib.iastate.edu]

- 7. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 9. currentseparations.com [currentseparations.com]

Navigating the Solubility Landscape of Methylaminoantipyrine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Methylaminoantipyrine (MAA), a primary active metabolite of the analgesic drug Metamizole (Dipyrone). Understanding the solubility of this pyrazolone (B3327878) derivative in various organic solvents is critical for a wide range of applications, from analytical method development to formulation design in pharmaceutical research. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Core Principles of Solubility

The solubility of a compound is influenced by its molecular structure, including the presence of functional groups, crystal lattice energy, and intermolecular forces.[1] For pyrazolone derivatives like this compound, the pyrazole (B372694) ring and its substituents play a crucial role in determining solubility. Generally, these compounds exhibit greater solubility in organic solvents such as ethanol, methanol, and acetone (B3395972) compared to water.[2]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, data from technical datasheets provides a key reference point for its solubility in Dimethyl Sulfoxide (DMSO), a commonly used solvent in preclinical research.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 50 | Not Specified | Requires sonication to achieve.[3] |

This table will be updated as more validated quantitative data becomes available.

Experimental Protocol for Solubility Determination

A robust and reliable method for determining the solubility of this compound involves the use of High-Performance Liquid Chromatography (HPLC). This technique allows for accurate quantification of the dissolved analyte in a saturated solution.

Objective:

To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Reagents:

-

This compound (analytical standard)

-

Selected organic solvent (HPLC grade)

-

Volumetric flasks

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase (to be optimized based on the solvent and analyte)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover a range of concentrations (e.g., 1 µg/mL to 100 µg/mL).

-

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any undissolved particles.

-

-

HPLC Analysis:

-

Inject the calibration standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the filtered sample solution into the HPLC system.

-

Record the peak area corresponding to this compound.

-

-

Quantification:

-

Using the calibration curve, determine the concentration of this compound in the sample solution. This concentration represents the solubility of the compound in the specific solvent at the tested temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Caption: Workflow for determining this compound solubility.

This guide serves as a foundational resource for professionals working with this compound. As further research is conducted and more solubility data becomes available, this document will be updated to reflect the most current understanding of its physicochemical properties.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipyrone (B125322), also known as metamizole, is a widely utilized analgesic and antipyretic prodrug. Its pharmacological effects are primarily attributed to its active metabolites. A comprehensive understanding of the formation, pharmacokinetic profiles, and analytical quantification of these metabolites is paramount for drug development, clinical pharmacology studies, and toxicological assessments. This technical guide provides a detailed overview of the primary metabolites of dipyrone, including their metabolic pathways, quantitative pharmacokinetic data, and validated analytical methodologies for their determination in biological matrices.

Introduction

Dipyrone is a non-opioid analgesic that, following administration, undergoes rapid non-enzymatic hydrolysis in the gastrointestinal tract to its main active metabolite, 4-methylaminoantipyrine (4-MAA).[1][2] Subsequently, 4-MAA is further metabolized in the liver to a second active metabolite, 4-aminoantipyrine (B1666024) (4-AA), and two primary inactive metabolites, 4-formylaminoantipyrine (B29614) (4-FAA) and 4-acetylaminoantipyrine (4-AAA).[1][3] The analgesic and antipyretic properties of dipyrone are principally mediated by 4-MAA and, to a lesser extent, 4-AA.[2] This guide delves into the core aspects of these primary metabolites, offering a valuable resource for professionals in the field of pharmaceutical sciences.

Metabolic Pathway of Dipyrone

The biotransformation of dipyrone is a multi-step process involving both non-enzymatic and enzymatic reactions. The initial hydrolysis of dipyrone to 4-MAA is a rapid, non-enzymatic process.[1] The subsequent metabolism of 4-MAA is primarily hepatic and involves cytochrome P450 (CYP) enzymes and N-acetyltransferase 2 (NAT2).[1]

The metabolic cascade is illustrated in the following diagram:

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Methylaminoantipyrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylaminoantipyrine (MAA), also known as dipyrone (B125322) or metamizole, is a widely used analgesic and antipyretic drug. Due to its therapeutic importance and potential for adverse effects, sensitive and reliable analytical methods for its quantification in various matrices are crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and clinical monitoring. Metamizole is a prodrug that is rapidly hydrolyzed to its primary active metabolite, 4-methylaminoantipyrine (4-MAA).[1] 4-MAA is further metabolized in the liver to other active and inactive metabolites, including 4-aminoantipyrine (B1666024) (4-AA), 4-formylaminoantipyrine (B29614) (4-FAA), and 4-acetylaminoantipyrine (4-AAA).[1][2][3] This document provides detailed application notes and protocols for the determination of this compound using High-Performance Liquid Chromatography (HPLC) with different detection techniques, which are the most common methods cited in the literature.

Metabolic Pathway of Metamizole

Metamizole undergoes a complex metabolic process following administration. The initial non-enzymatic hydrolysis to 4-MAA is a key step, followed by hepatic metabolism involving cytochrome P450 enzymes.[2][4] Understanding this pathway is essential for identifying the target analyte and potential interfering substances during method development.

Analytical Methods for this compound Detection

A variety of analytical methods have been developed for the quantification of MAA in biological fluids and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the most prevalent technique due to its high sensitivity and specificity.[5][6][7]

Quantitative Data Summary

The following table summarizes the performance characteristics of various analytical methods for the determination of this compound.

| Analytical Method | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |

| HPLC-UV | Human Plasma | 0.1 - 5 | - | - | 99.3 - 103.9 | [6] |

| HPLC-MS | Human Plasma | 0.2 - 10.0 | 0.04 | 0.2 | 80 | [5][7] |

| HPLC-MS/MS | Human Plasma | 0.100 - 20 | - | 0.100 | - | [8][9] |

| UPLC-MS/MS | Dog Plasma | 0.08 - 40 | - | 0.076 | - | [10] |

| HPLC-UV | Suppositories | 0.025 - 0.150 (mg/mL) | - | - | 95 - 105 | [11] |

| HPLC-DAD | Tablets | 5.0 - 35.0 | - | - | 99.3 | [12] |

| Electrochemical | - | - | 1 - 50 (µmol/L) | - | - | [13] |

LOD: Limit of Detection; LOQ: Limit of Quantitation

Experimental Protocols

Protocol 1: HPLC-MS Method for MAA in Human Plasma

This protocol is based on a validated method for the quantification of 4-methylaminoantipyrine in human plasma.[5][7][14]

1. Sample Preparation: Liquid-Liquid Extraction

-

Materials:

-

Human plasma

-

4-Methylaminoantipyrine (MAA) standard

-

4-Isopropylantipyrine (Internal Standard, IS)

-

Diethyl ether or other suitable organic solvent

-

Microcentrifuge tubes

-

-

Procedure:

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add a known amount of internal standard solution (e.g., 4-isopropylantipyrine).

-

Vortex briefly to mix.

-

Add 1 mL of diethyl ether.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a suitable volume (e.g., 10 µL) into the HPLC-MS system.

-

2. HPLC-MS Instrumental Conditions

-

HPLC System: Agilent 1100 series or equivalent

-

Column: Reverse phase C18 column (e.g., Hypersil ODS, 150 x 4.6 mm, 5 µm)[11]

-

Mobile Phase: Isocratic mixture of methanol and ammonium (B1175870) formate (B1220265) buffer. A typical mobile phase could be a mixture of water and acetonitrile (B52724) with ammonium formate as a buffer.[15]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: Ambient

-

Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Selected Ion Monitoring (SIM)

Protocol 2: HPLC-MS/MS Method for MAA in Human Plasma

This protocol offers higher selectivity and sensitivity and is based on published methods.[8][9]

1. Sample Preparation: Protein Precipitation

-

Materials:

-

Human plasma

-

4-Methylaminoantipyrine (MAA) standard

-

MAA-d3 (deuterated internal standard)

-

Acetonitrile

-

Microcentrifuge tubes

-

-

Procedure:

-

Pipette a small volume of plasma into a microcentrifuge tube.

-

Add the internal standard (MAA-d3).

-

Add three volumes of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube for analysis.

-

Inject an aliquot into the HPLC-MS/MS system.

-

2. HPLC-MS/MS Instrumental Conditions

-

HPLC System: UPLC or HPLC system

-

Column: HILIC column (e.g., YMC-Pack SIL, 100 x 2.0 mm, 5 µm)[8][9]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile, water, and formic acid.[8][9]

-

Flow Rate: 0.2 - 0.4 mL/min

-

Injection Volume: 5 - 10 µL

-

Column Temperature: 40 °C

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: ESI, Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Conclusion

The provided protocols for HPLC-MS and HPLC-MS/MS offer robust and sensitive methods for the quantification of this compound in biological matrices. The choice of method will depend on the required sensitivity, selectivity, and available instrumentation. Proper method validation according to regulatory guidelines is essential before application to routine analysis. These application notes serve as a comprehensive guide for researchers and scientists involved in the development and application of analytical methods for MAA.

References

- 1. researchgate.net [researchgate.net]

- 2. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]

- 3. Metamizole | C13H17N3O4S | CID 3111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]

- 5. tandfonline.com [tandfonline.com]

- 6. [Studies on HPLC method for determination of 4-methylaminoantipyrine and relative bioavailabilities of analgin nasal drops in human volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Validated HPLC Determination of 4-Dithis compound in Different Suppository Bases - PMC [pmc.ncbi.nlm.nih.gov]